molecular formula C16H11F3N8 B11095467 4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

4,6-di(1H-imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

Cat. No.: B11095467
M. Wt: 372.31 g/mol
InChI Key: YFXCOGHKTYXTCA-UHFFFAOYSA-N
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Description

N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring. The triazine ring is then synthesized through a series of condensation reactions. The final step involves coupling the imidazole and triazine rings with the trifluoromethylphenylamine moiety under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE .

Chemical Reactions Analysis

Types of Reactions

N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used .

Scientific Research Applications

N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets. The imidazole and triazine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,6-DI(1H-IMIDAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to the combination of imidazole and triazine rings with a trifluoromethylphenylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H11F3N8

Molecular Weight

372.31 g/mol

IUPAC Name

4,6-di(imidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H11F3N8/c17-16(18,19)11-2-1-3-12(8-11)22-13-23-14(26-6-4-20-9-26)25-15(24-13)27-7-5-21-10-27/h1-10H,(H,22,23,24,25)

InChI Key

YFXCOGHKTYXTCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4)C(F)(F)F

Origin of Product

United States

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